Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-
Overview
Description
Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- is an organic compound with a complex structure that includes a benzoic acid core substituted with a hydroxyl group, a nitrophenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by sulfonation and subsequent coupling reactions to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, aminobenzoic acids, and sulfonamides, depending on the specific reaction pathway.
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes, while the nitrophenyl group may interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
- 2-Hydroxy-5-nitrobenzoic acid
- 2-Hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid
- 2-Hydroxy-5-(trifluoromethyl)benzoic acid
Comparison: Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and possess unique biological activities due to the presence of the sulfonamide group.
Properties
IUPAC Name |
2-hydroxy-5-[(3-nitrophenyl)sulfamoyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c16-12-5-4-10(7-11(12)13(17)18)23(21,22)14-8-2-1-3-9(6-8)15(19)20/h1-7,14,16H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRYXYGLISRSAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385506 | |
Record name | Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62547-13-1 | |
Record name | Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.